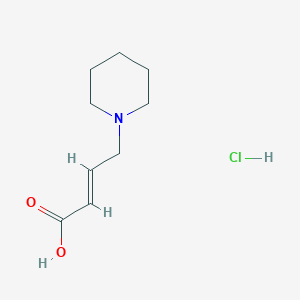

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHWBRYZUFZDY-FXRZFVDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C/C=C/C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741411 |

Source

|

| Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221128-49-0, 197892-69-6 |

Source

|

| Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of second-generation tyrosine kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and established applications. Particular emphasis is placed on its function as a key building block for the oncology drug Dacomitinib. The narrative further explores its potential, though less documented, role as a gamma-aminobutyric acid (GABA) uptake inhibitor, drawing parallels with structurally related compounds. This document serves as a technical resource, consolidating available data to support ongoing research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a colorless to pale yellow powder.[1] Its hydrochloride salt form enhances both solubility in aqueous media and overall stability, making it amenable to various reaction conditions and biological assays.[2]

| Property | Value | Source(s) |

| CAS Number | 197892-69-6 | [3] |

| Molecular Formula | C₉H₁₆ClNO₂ | [3] |

| Molecular Weight | 205.68 g/mol | [3] |

| Appearance | Colorless to pale yellow crystalline or powdery substance | [1] |

| Melting Point | Approximately 140-145 °C | [1] |

| Solubility | Soluble in water and alcohol solvents | [1] |

| Storage | Inert atmosphere, room temperature | |

| InChI Key | DSQHWBRYZUFZDY-FXRZFVDSSA-N |

The structure features an α,β-unsaturated carboxylic acid moiety, which is crucial for its reactivity, particularly in Michael additions. The "(E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, a critical stereochemical feature that influences its biological activity and incorporation into larger molecules.[4]

Synthesis and Purification

The synthesis of this compound is well-documented, primarily in the context of its use in the manufacture of the epidermal growth factor receptor (EGFR) inhibitor, Dacomitinib.[5][6] The most common synthetic strategies involve the nucleophilic substitution of a halogenated butenoic acid precursor with piperidine.

Synthetic Workflow

A general workflow for the synthesis is depicted below. This process typically starts from a commercially available 4-halocrotonate ester, proceeds through the formation of the piperidine-substituted ester, followed by hydrolysis to the carboxylic acid, and finally, conversion to the hydrochloride salt.

References

- 1. CN113045504A - Preparation method of dacomitinib - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: A Key Intermediate in the Synthesis of Dacomitinib

This technical guide provides a comprehensive overview of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS Number: 197892-69-6), a pivotal intermediate in the synthesis of the second-generation EGFR tyrosine kinase inhibitor, Dacomitinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and critical role in pharmaceutical manufacturing.

Introduction: The Strategic Importance of a Building Block

This guide will delve into the chemical and physical characteristics of this intermediate, provide a detailed, field-proven synthesis protocol, and illustrate its integration into the manufacturing process of Dacomitinib.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| CAS Number | 197892-69-6 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 205.68 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow crystalline or powdery substance | --INVALID-LINK-- |

| Solubility | Soluble in water and alcohol solvents | --INVALID-LINK-- |

| Storage | Store at room temperature in an inert atmosphere | --INVALID-LINK-- |

The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the substituents are on opposite sides, a critical feature for its role in the stereospecific synthesis of Dacomitinib. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent reaction steps.

Synthesis Protocol: A Step-by-Step Guide

Experimental Workflow: From Crotonic Acid to the Final Intermediate

Caption: Synthesis workflow for this compound.

Detailed Methodology

Step 1: Bromination of Crotonic Acid

The initial step involves the allylic bromination of crotonic acid to yield (E)-4-bromobut-2-enoic acid. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is refluxed until completion, which can be monitored by thin-layer chromatography (TLC).

Causality: The use of NBS is preferred for allylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as addition to the double bond. AIBN initiates the radical chain reaction necessary for the selective bromination at the allylic position.

Step 2: N-Alkylation with Piperidine

The crude (E)-4-bromobut-2-enoic acid is then reacted with piperidine to form (E)-4-(piperidin-1-yl)but-2-enoic acid. This is a nucleophilic substitution reaction where the nitrogen atom of piperidine displaces the bromine atom. The reaction is typically performed in a polar aprotic solvent like acetonitrile in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.

Causality: The choice of a polar aprotic solvent facilitates the SN2 reaction. The base is crucial to prevent the protonation of piperidine, which would render it non-nucleophilic.

Step 3: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt. (E)-4-(piperidin-1-yl)but-2-enoic acid is dissolved in a suitable organic solvent, such as isopropanol, and a solution of hydrochloric acid in the same or a miscible solvent is added.[7] The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed, and dried.

Causality: The formation of the hydrochloride salt serves two main purposes: it enhances the stability of the compound for storage and improves its handling characteristics. The salt is typically a crystalline solid that is easier to purify by recrystallization.

Application in the Synthesis of Dacomitinib

The primary and most significant application of this compound is its role as a key building block in the synthesis of Dacomitinib.[3][5]

Workflow: Integration into Dacomitinib Synthesis

Caption: Role of the intermediate in the synthesis of Dacomitinib.

In the synthesis of Dacomitinib, the carboxylic acid of this compound is first activated, typically by converting it to the more reactive acyl chloride.[7][8] This is achieved by treating the hydrochloride salt with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting (E)-4-(piperidin-1-yl)but-2-enoyl chloride is then coupled with the 6-amino-quinazoline core of the Dacomitinib molecule in an amide bond formation reaction to yield the final drug substance.

Biological Activity and Future Directions

While this compound is a critical synthetic intermediate, there is a notable lack of publicly available data on its specific biological activity. Its structural features, including the α,β-unsaturated system, suggest potential reactivity with biological nucleophiles, but this has not been extensively investigated.

Future research could explore the intrinsic biological effects of this compound and its derivatives. Given that the piperidine ring is a common motif in many biologically active compounds, and α,β-unsaturated carbonyls are known Michael acceptors, there may be untapped potential for this scaffold in other areas of drug discovery. However, it is important to note that the primary value of this compound currently lies in its established role in the efficient and scalable synthesis of Dacomitinib.

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its well-defined synthesis from inexpensive starting materials and its crucial role as a key intermediate in the manufacture of the life-saving cancer drug Dacomitinib underscore its value. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and its application in drug development, offering a valuable resource for chemical and pharmaceutical scientists.

References

- 1. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 4. Cải tiến tổng hợp acid (£)-4-(piperidin-l- yl)but-2-enoic hydroclorid làm chất trung gian quan trọng trong điều chế thuốc điều trị ung thư phổi dacomitinib [sti.vista.gov.vn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 8. CN113045504A - Preparation method of dacomitinib - Google Patents [patents.google.com]

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular structure, properties, synthesis, and contextual biological significance of this compound. As a key pharmaceutical intermediate, a thorough understanding of its structural and chemical characteristics is paramount for its effective application in research and development.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound characterized by a piperidine ring linked to a butenoic acid backbone.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more suitable for use in biological assays and various reaction environments.[2]

The molecule's structure incorporates a basic tertiary amine within the piperidine ring and an acidic carboxylic acid group, rendering the free base form zwitterionic at its isoelectric point.[1] The "(E)" designation specifies the stereochemistry of the carbon-carbon double bond, indicating that the substituents with higher priority are on opposite sides, a critical feature that dictates its three-dimensional shape and potential biological interactions.[1]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride | [3] |

| CAS Number | 197892-69-6 | [3][4] |

| Molecular Formula | C₉H₁₆ClNO₂ | [4][5] |

| Molecular Weight | 205.68 g/mol | [4] |

| Appearance | Colorless to pale yellow crystalline powder | [5] |

| Melting Point | ~140-145 °C | [5] |

| Solubility | Soluble in water and alcohol | [5] |

| SMILES | O=C(/C=C/CN1CCCCC1)=O.Cl | [4] |

| InChI Key | DSQHWBRYZUFZDY-FXRZFVDSSA-N |[3][6] |

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of this compound relies on a suite of standard analytical techniques. The predictable spectroscopic signatures provide a self-validating system for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The vinyl protons on the butenoic acid chain (at C2 and C3) would appear as doublets or multiplets in the olefinic region (~5.8-7.0 ppm), with a large coupling constant (J ≈ 15 Hz) characteristic of the trans or (E) configuration. The methylene protons adjacent to the nitrogen (C4) would likely appear as a doublet deshielded by the adjacent double bond. The piperidine ring protons would produce a series of complex multiplets in the aliphatic region (~1.5-3.0 ppm). The acidic proton of the carboxylic acid may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would confirm the key functional groups. A peak in the range of 165-175 ppm corresponds to the carboxylic acid carbonyl carbon. The two sp² hybridized carbons of the double bond would appear between 120-140 ppm. The sp³ hybridized carbons of the piperidine ring and the C4 methylene group would be found upfield, typically between 20-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the principal functional groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong peak around 1700-1725 cm⁻¹ would indicate the C=O stretch of the conjugated carboxylic acid. The C=C double bond stretch would appear around 1640-1680 cm⁻¹. The presence of the ammonium salt (from the protonated piperidine nitrogen) would be indicated by N-H stretching bands in the 2200-3000 cm⁻¹ range, often superimposed on the O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under Electrospray Ionization (ESI-MS) in positive ion mode, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₉H₁₅NO₂), approximately 169.22 g/mol .[7][8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through nucleophilic substitution, where piperidine acts as the nucleophile.[1][5]

Experimental Protocol: Synthesis

This protocol describes a common pathway for synthesizing the target compound.

Step 1: Nucleophilic Substitution

-

Dissolve (2E)-4-bromobut-2-enoic acid (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or DMF.

-

Add piperidine (2.2 equivalents) to the solution. The excess piperidine acts as both the nucleophile and the base to neutralize the HBr byproduct, driving the reaction to completion.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromo-acid is consumed.

-

Upon completion, filter the mixture to remove the piperidinium bromide salt byproduct.

-

Evaporate the solvent under reduced pressure to yield the crude free base, (E)-4-(piperidin-1-yl)but-2-enoic acid.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the final product, this compound, under vacuum.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the two-step preparation of the target compound.

Biological Context: A GABA Uptake Inhibitor Analogue

The structural architecture of this compound is highly relevant in neuropharmacology. It is a structural analogue of known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), such as Guvacine.[9][10][11] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[12] Its action is terminated by reuptake from the synaptic cleft into neurons and glial cells via GATs.[13][14]

Inhibiting these transporters increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission.[15][16] This mechanism is a validated therapeutic strategy for treating neurological disorders like epilepsy.[14]

-

Structural Similarities to Guvacine: Guvacine, a known GAT-1 inhibitor, is 1,2,3,6-tetrahydropyridine-5-carboxylic acid.[10][17] It contains a cyclic amine and a carboxylic acid. This compound shares these core features: a cyclic amine (piperidine) and a carboxylic acid group, connected by a four-carbon spacer. This structural mimicry suggests its potential as a scaffold or intermediate for developing novel GAT inhibitors.[2] The lipophilic piperidine ring and the flexible butenoic acid chain can be systematically modified to optimize potency and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).[13][15]

Diagram of GABA Reuptake Inhibition Mechanism

Caption: The mechanism of GABA reuptake and its inhibition by structural analogues.

References

-

American Elements. This compound. [Link]

-

ChemBK. (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. [Link]

-

Doron Scientific. This compound. [Link]

-

PubChem. Guvacine Hydrochloride. [Link]

-

Sarup, A. et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Medicinal Chemistry. [Link]

-

PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid. [Link]

-

ResearchGate. Structure activity relationship of selective GABA uptake inhibitors. [Link]

-

MySkinRecipes. This compound. [Link]

-

Kumar, K., et al. (2022). Structural basis of GABA reuptake inhibition. Nature. [Link]

-

Queme, L. F., et al. (2017). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience. [Link]

-

Wikipedia. Gamma-Aminobutyric acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. americanelements.com [americanelements.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 197892-69-6 [sigmaaldrich.com]

- 7. (2E)-4-(piperidin-1-yl)but-2-enoic acid 97% | CAS: 768341-84-0 | AChemBlock [achemblock.com]

- 8. (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Guvacine Hydrochloride | C6H10ClNO2 | CID 11957555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. GABA - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a valuable piperidine-containing α,β-unsaturated carboxylic acid derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a representative synthetic pathway, delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and outlines methods for the purification and characterization of the target compound. The information presented herein is synthesized from established chemical principles and available technical literature to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

This compound is a bifunctional molecule incorporating a piperidine ring, a common scaffold in many pharmaceuticals, and an α,β-unsaturated carboxylic acid moiety. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis. The piperidine nitrogen provides a basic handle for further derivatization, while the conjugated system is amenable to a variety of chemical transformations.

The structural motif of this compound is of significant interest in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of biological activities, and their incorporation into drug candidates can favorably modulate physicochemical properties such as solubility and lipophilicity. The α,β-unsaturated carbonyl portion can act as a Michael acceptor, allowing for potential covalent interactions with biological targets. This compound serves as a key building block for the synthesis of more complex molecules, including kinase inhibitors and other bioactive agents[1].

This guide will focus on a common and efficient synthetic route starting from readily available precursors, providing the necessary detail for its practical implementation in a laboratory setting.

Mechanistic Overview and Rationale

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, followed by salt formation. The core of this synthesis is the formation of a carbon-nitrogen bond between the nucleophilic secondary amine of piperidine and an electrophilic four-carbon backbone.

The N-Alkylation Reaction

The key bond-forming step is the N-alkylation of piperidine with a suitable electrophile, typically (E)-4-bromobut-2-enoic acid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Nucleophile: Piperidine, a cyclic secondary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic.

-

Electrophile: (E)-4-bromobut-2-enoic acid contains an electrophilic sp³-hybridized carbon atom attached to a bromine atom. Bromine is a good leaving group, facilitating the nucleophilic attack.

-

Reaction Environment: The reaction is typically carried out in the presence of a base. The base serves two critical purposes:

-

It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This is crucial as the accumulation of acid would protonate the starting piperidine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

-

It can deprotonate the carboxylic acid group of the starting material, which can influence its solubility and reactivity.

-

The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N), is essential to prevent competition with the primary nucleophile, piperidine.

The general mechanism is depicted below:

Caption: Figure 1. S_N2 mechanism for N-alkylation.

Hydrochloride Salt Formation

The free base, (E)-4-(piperidin-1-yl)but-2-enoic acid, is often converted to its hydrochloride salt for several practical reasons:

-

Stability: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be hygroscopic or an oil.

-

Solubility: The salt form often exhibits improved solubility in aqueous or protic solvents, which can be advantageous for certain applications.

-

Purification: The formation of the crystalline salt provides an excellent opportunity for purification by recrystallization.

The salt is formed by treating the free base with hydrochloric acid. The basic piperidine nitrogen is protonated by the acid to form the corresponding ammonium chloride.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound. This protocol is based on established chemical principles and may require optimization for specific laboratory conditions.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (E)-4-Bromobut-2-enoic acid | C₄H₅BrO₂ | 164.99 | 13991-36-1 |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 |

| Isopropanol | C₃H₈O | 60.10 | 67-63-0 |

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

Caption: Figure 2. Workflow for Step 1.

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (E)-4-bromobut-2-enoic acid (8.25 g, 50.0 mmol, 1.0 equiv.).

-

Add anhydrous acetonitrile (100 mL) to dissolve the acid.

-

To the stirred solution, add anhydrous potassium carbonate (13.8 g, 100 mmol, 2.0 equiv.).

-

Slowly add piperidine (4.94 mL, 50.0 mmol, 1.0 equiv.) dropwise at room temperature. Caution: The reaction may be exothermic.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting bromo-acid is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude (E)-4-(piperidin-1-yl)but-2-enoic acid as a viscous oil or solid.

Step 2: Formation and Purification of the Hydrochloride Salt

Caption: Figure 3. Workflow for Step 2.

-

Dissolve the crude product from Step 1 in a minimal amount of isopropanol (approx. 20-30 mL). Gentle warming may be required.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the solution reaches a pH of approximately 1-2 (check with pH paper). A white precipitate should form.

-

Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual solvent.

-

Dry the purified product under vacuum to a constant weight.

Characterization and Validation

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow crystalline solid[2] |

| Molecular Formula | C₉H₁₆ClNO₂ |

| Molecular Weight | 205.68 g/mol |

| Melting Point | ~140-145 °C[2] |

| Solubility | Soluble in water and alcohol solvents[2] |

Spectroscopic Data (Predicted)

As of the date of this document, a publicly available, peer-reviewed source containing the full spectroscopic data for this specific compound could not be located. The following are predicted data based on the known structure and typical values for similar functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, D₂O)

-

δ ~6.8-7.0 ppm (dt, 1H): Vinyl proton (H-3), coupled to H-2 and H-4.

-

δ ~6.0-6.2 ppm (dt, 1H): Vinyl proton (H-2), coupled to H-3 and the carboxylic acid proton (if not exchanged).

-

δ ~3.8-4.0 ppm (d, 2H): Methylene protons adjacent to the nitrogen (H-4).

-

δ ~3.0-3.5 ppm (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.

-

δ ~1.5-1.9 ppm (m, 6H): Remaining methylene protons of the piperidine ring.

-

Note: The carboxylic acid proton is often not observed in D₂O due to deuterium exchange.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): (100 MHz, D₂O)

-

δ ~170-175 ppm: Carboxylic acid carbonyl carbon.

-

δ ~140-145 ppm: Vinyl carbon (C-3).

-

δ ~125-130 ppm: Vinyl carbon (C-2).

-

δ ~55-60 ppm: Methylene carbon adjacent to nitrogen (C-4).

-

δ ~52-56 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ ~22-28 ppm: Remaining methylene carbons of the piperidine ring.

-

-

IR (Infrared) Spectroscopy:

-

~2400-3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.

-

~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1640-1660 cm⁻¹: C=C stretch of the alkene.

-

~960-980 cm⁻¹: C-H bend of the trans-alkene.

-

-

Mass Spectrometry (MS):

-

ESI+: Expected [M+H]⁺ ion for the free base (C₉H₁₅NO₂) at m/z ≈ 170.12.

-

Safety Considerations

-

(E)-4-Bromobut-2-enoic acid: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Piperidine: This is a flammable, toxic, and corrosive liquid. It should be handled with extreme care in a fume hood, away from ignition sources.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Ensure adequate ventilation and avoid inhalation of dust and vapors.

Conclusion

The synthesis of this compound is a straightforward and reproducible process that can be accomplished in two main steps from commercially available starting materials. The N-alkylation of piperidine with (E)-4-bromobut-2-enoic acid, followed by purification via hydrochloride salt formation, provides a reliable route to this valuable synthetic intermediate. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and characterize this compound for its various applications in medicinal chemistry and drug discovery.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a synthetic compound belonging to a class of potent and selective inhibitors of the GABA transporter 1 (GAT-1). Structurally analogous to research compounds like SKF-89976A, its mechanism of action is centered on the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS). By competitively inhibiting GAT-1, the compound blocks the reuptake of GABA from the synaptic cleft, thereby increasing extracellular GABA concentrations. This potentiation of GABAergic neurotransmission results in a generalized inhibitory tone in the brain, a principle that underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy. This guide provides a comprehensive analysis of its molecular interactions, cellular effects, and the experimental methodologies required to validate its mechanism of action.

Introduction: Targeting the GABAergic System

The balance between excitatory and inhibitory neurotransmission is fundamental to proper CNS function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and its signaling is tightly regulated.[1] A key regulatory mechanism is the rapid removal of GABA from the synaptic cleft by GABA transporters (GATs).[1][2] There are four main subtypes of GATs (GAT-1, GAT-2, GAT-3, and BGT-1), with GAT-1 being the most prevalent subtype in the brain, primarily located on presynaptic neurons and some glial cells.[3][4][5] GAT-1 is responsible for the reuptake of up to 80% of synaptically released GABA.[2][6]

Inhibition of GAT-1 has emerged as a validated therapeutic strategy for conditions like epilepsy.[4] By blocking this transporter, inhibitors increase the concentration and residence time of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and strengthening inhibitory signaling.[3][7] this compound belongs to a class of nipecotic acid and guvacine derivatives developed for this purpose.[8][9] Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for CNS-acting therapeutics.[10][11] This guide will dissect the mechanism of this compound, drawing parallels with extensively studied analogues like SKF-89976A and NNC-711 to provide a robust mechanistic framework.

Molecular Target Identification and Binding Profile

The primary molecular target of this compound is the GABA Transporter 1 (GAT-1), a member of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[4][5] The defining characteristic of this class of compounds is their high potency and selectivity for GAT-1 over other GAT subtypes.

Binding Affinity and Selectivity

The potency of a GAT-1 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to block 50% of GABA uptake. For close analogues, these values are typically in the nanomolar to low micromolar range for GAT-1, while being significantly higher for other transporters, indicating high selectivity.

| Compound | Target | IC50 Value (µM) | Source |

| SKF-89976A | human GAT-1 | 0.13 | |

| rat GAT-2 | 550 | ||

| human GAT-3 | 944 | ||

| human BGT-1 | 7210 | ||

| NNC-711 | human GAT-1 | 0.04 | [12][13] |

| rat GAT-2 | 171 | [12][13] | |

| human GAT-3 | 1700 | [12] | |

| human BGT-1 | 622 | [13] |

Table 1: Comparative IC50 values of GAT-1 inhibitors analogous to this compound, demonstrating high potency and selectivity for GAT-1.

This selectivity is crucial for minimizing off-target effects. For example, poor selectivity against GAT-2 or GAT-3, which are more prevalent on glial cells, could lead to unintended alterations in neurotransmitter homeostasis. The high selectivity of this compound class ensures a targeted modulation of neuronal GABA reuptake.[11]

Mechanism of Action at the Molecular Level

This compound acts as a competitive inhibitor at the GAT-1 transporter.[11] This means it directly binds to the same site on the transporter protein as GABA, preventing GABA from binding and being translocated back into the presynaptic neuron.

GAT-1 is a sodium- and chloride-dependent transporter; it uses the electrochemical gradients of these ions to power the uptake of GABA against its concentration gradient.[2][5] The binding and translocation of GABA is tightly coupled to the movement of two sodium ions and one chloride ion.[14] Competitive inhibitors like SKF-89976A bind to the transporter but are not translocated. This occupation of the binding site effectively halts the transport cycle, leading to an accumulation of GABA in the synaptic cleft.[3][15] Structural studies on engineered transporters have shown that inhibitors like SKF-89976A and NNC-711 (NO-711) occupy the primary substrate-binding pocket, physically occluding GABA access.[16]

Cellular and Synaptic Consequences

By blocking GABA reuptake, this compound fundamentally alters synaptic transmission. The primary consequence is the prolongation of inhibitory postsynaptic potentials (IPSPs) .[17]

-

Increased Synaptic GABA: The inhibitor causes GABA to remain in the synaptic cleft for a longer duration and at a higher concentration.[3][10]

-

Enhanced Receptor Activation: This elevated ambient GABA leads to more sustained activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors on the postsynaptic neuron.[10]

-

Reduced Neuronal Excitability: Enhanced GABAergic signaling increases chloride influx (via GABA-A receptors) or potassium efflux/calcium channel inhibition (via GABA-B receptors), hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential. This dampens overall neuronal excitability.[3]

-

Modulation of Excitatory Neurotransmission: The increased inhibitory tone can also indirectly affect excitatory systems. Studies have shown that GAT-1 inhibition can reduce the evoked release of excitatory amino acids like glutamate and aspartate in the spinal cord, potentially contributing to its antinociceptive and anticonvulsant effects.[18]

In Vivo Pharmacology: Anticonvulsant Profile

The ultimate validation of the proposed mechanism of action comes from in vivo studies in animal models of disease. GAT-1 inhibitors, including the structural analogue SKF-89976A, have demonstrated potent anticonvulsant activity in various models.

In genetically seizure-prone gerbils, SKF-89976A effectively blocks generalized tonic-clonic seizures with an ED50 (effective dose in 50% of subjects) of 4.1 mg/kg (i.p.).[19] This potency was found to be greater than that of conventional antiepileptic drugs like phenobarbital and valproic acid in the same model.[19] Furthermore, these effects were observed at doses that did not produce significant behavioral side effects, highlighting the selective action of the compound.[19] These findings strongly support the hypothesis that enhancing synaptic GABA through GAT-1 inhibition is a viable strategy for seizure control.[3][17]

Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action of this compound, a series of established in vitro and ex vivo assays are required.

Protocol 1: [³H]GABA Uptake Assay in Synaptosomes

This assay directly measures the ability of the compound to inhibit GABA transport into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of the test compound for GAT-1.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex) using differential centrifugation.

-

Incubation: Pre-incubate synaptosomes in a buffered solution (e.g., Krebs-Ringer) at 37°C.

-

Inhibitor Addition: Add varying concentrations of this compound to the synaptosome suspension.

-

Uptake Initiation: Initiate GABA uptake by adding a low concentration of radiolabeled [³H]GABA.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: Measure the radioactivity retained on the filters (representing [³H]GABA taken up by synaptosomes) using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Electrophysiology - Whole-Cell Patch-Clamp

This technique measures the direct effect of the compound on synaptic currents in individual neurons.

Objective: To determine if the compound potentiates GABAergic inhibitory postsynaptic currents (IPSCs).

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent.

-

Cell Identification: Using a microscope, identify a pyramidal neuron for recording.

-

Patching: Form a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane, then rupture the membrane to gain electrical access to the cell interior (whole-cell configuration).

-

Baseline Recording: Clamp the neuron's voltage and record baseline spontaneous or evoked IPSCs. IPSCs are typically isolated by including antagonists for glutamate receptors in the bath solution.

-

Compound Application: Perfuse the brain slice with a solution containing this compound.

-

Post-Drug Recording: Record IPSCs in the presence of the compound.

-

Data Analysis: Analyze the IPSC recordings to measure changes in their amplitude, frequency, and decay time. An increase in the decay time of IPSCs is the hallmark of a GABA reuptake inhibitor.

Conclusion and Future Directions

This compound exerts its biological effects through a well-defined mechanism: the potent and selective competitive inhibition of the GAT-1 transporter. By preventing the reuptake of GABA, it elevates synaptic GABA levels, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability. This mechanism is strongly supported by data from structurally analogous compounds, which demonstrate clear anticonvulsant properties in vivo.

Future research should focus on fully characterizing the pharmacokinetic and pharmacodynamic profile of this specific molecule, including its blood-brain barrier permeability and metabolic stability. Furthermore, exploring its efficacy in models of other neurological and psychiatric disorders where GABAergic dysfunction is implicated, such as anxiety disorders, neuropathic pain, and schizophrenia, could reveal broader therapeutic potential.[3][17]

References

- Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.

- What are GAT1 inhibitors and how do they work? - Patsnap Synapse. (2024). Patsnap Synapse.

- NNC-711 - Wikipedia. (n.d.). Wikipedia.

-

Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2-6. Available from: [Link]

- Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall.

- Antiepileptic Drugs: GABAergic Pathway Potentiators. (2024). JoVE.

- What is the mechanism of Tiagabine hydrochloride? - Patsnap Synapse. (2024). Patsnap Synapse.

-

Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current medicinal chemistry, 12(19), 2233-2245. Available from: [Link]

- NNC-711 (NO-711 hydrochloride) | GAT-1 Inhibitor | MedChemExpress. (n.d.). MedChemExpress.

- NO-711 as a selective GABA reuptake inhibitor. (2025). BenchChem.

- NO-711 (NNC-711 free acid) | γ-aminobutyric acid Inhibitor | MedChemExpress. (n.d.). MedChemExpress.

-

Lewin, L., et al. (1992). Inhibition of transporter mediated gamma-aminobutyric acid (GABA) release by SKF 89976-A, a GABA uptake inhibitor, studied in a primary neuronal culture from chicken. Neurochemical research, 17(6), 577-584. Available from: [Link]

-

Haythornthwaite, A. R., et al. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Neuropharmacology, 53(8), 975-981. Available from: [Link]

-

Löscher, W., et al. (1989). Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake. European journal of pharmacology, 168(3), 301-308. Available from: [Link]

- NNC 711 | GABA Transporters - Tocris Bioscience. (n.d.). Tocris Bioscience.

-

Sharma, R., et al. (2020). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in chemistry, 8, 597. Available from: [Link]

-

Motiwala, Z., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(13), e110419. Available from: [Link]

-

Dong, C. J., et al. (1994). Actions of nipecotic acid and SKF89976A on GABA transporter in cone-driven horizontal cells dissociated from the catfish retina. Journal of neuroscience research, 38(1), 42-51. Available from: [Link]

-

Whitlow, C. T., et al. (2012). Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. The Journal of biological chemistry, 287(51), 42878-42886. Available from: [Link]

-

Lu, C. C., & Kanner, B. I. (2001). Relations between substrate affinities and charge equilibration rates in the rat GABA cotransporter GAT1. The Journal of general physiology, 118(3), 235-246. Available from: [Link]

- A Comparative Analysis of NO-711 and SKF-89976A on GABA Uptake. (2025). BenchChem.

-

Galvan, A., et al. (2012). Effects of SKF 89976A and SNAP 5114 on GABA levels in GPe and pallidal discharge rate in monkeys. ResearchGate. Available from: [Link]

-

Mattsson, M. O., et al. (1992). On the activity of gamma-aminobutyric acid and glutamate transporters in chick embryonic neurons and rat synaptosomes. Neurochemistry international, 21(3), 399-405. Available from: [Link]

-

Bazzigalupi, O., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience, 17, 1160351. Available from: [Link]

- SKF 89976A hydrochloride | GABA Transporters - Tocris Bioscience. (n.d.). Tocris Bioscience.

-

Bazzigalupi, O., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience, 17. Available from: [Link]

-

Szafarowicz, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available from: [Link]

-

de Graaf, R. A., et al. (2015). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. Journal of neuroscience research, 93(7), 1101-1108. Available from: [Link]

-

Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of medicinal chemistry, 42(21), 4281-4291. Available from: [Link]

-

This compound | AMERICAN ELEMENTS. (n.d.). American Elements. Available from: [Link]

-

Falch, E., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of neurochemistry, 44(1), 68-75. Available from: [Link]

-

(2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - ChemBK. (2024). ChemBK. Available from: [Link]

-

This compound. (n.d.). MySkinRecipes. Available from: [Link]

-

(E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem. (n.d.). PubChem. Available from: [Link]

-

Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716-1725. Available from: [Link]

-

Krogsgaard-Larsen, P., & Johnston, G. A. (1978). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of neurochemistry, 30(6), 1377-1382. Available from: [Link]

Sources

- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]

- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 5. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 8. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]

- 14. Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 16. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Architectural Significance of a Key Building Block in Irreversible Kinase Inhibition

An In-depth Technical Guide on the Role of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride in Dacomitinib Synthesis

Dacomitinib (PF-00299804) represents a significant advancement in the treatment of metastatic non-small cell lung cancer (NSCLC) for patients with specific epidermal growth factor receptor (EGFR) mutations.[1][2] As a second-generation tyrosine kinase inhibitor (TKI), its efficacy is rooted in its mechanism of action: the irreversible inhibition of the EGFR kinase domain.[1] This irreversibility is not an accidental feature but a deliberate molecular design, achieved by forming a covalent bond with a key cysteine residue (Cys797) within the ATP-binding pocket of the receptor.

This technical guide delves into the pivotal role of a specific chemical entity, This compound , in achieving this crucial covalent interaction. We will explore its strategic importance, the nuances of its synthesis, and its ultimate incorporation into the Dacomitinib scaffold, providing field-proven insights into the causality behind the synthetic choices that underpin the commercial production of this vital therapeutic agent.

Strategic Imperative: The "Warhead" Moiety

The chemical structure of Dacomitinib can be deconstructed into two primary components: a quinazoline core that anchors the molecule within the ATP binding site, and a reactive "warhead" that forms the covalent bond. (E)-4-(piperidin-1-yl)but-2-enoic acid is the precursor to this warhead.

Its core function is to act as a Michael acceptor. The α,β-unsaturated carbonyl system is electrophilic at the β-carbon, making it susceptible to nucleophilic attack by the thiol group of the Cys797 residue in the EGFR binding pocket. The piperidine group serves to enhance solubility and modulate the reactivity of the molecule. The specific (E)-stereochemistry of the double bond is critical, as it ensures the correct spatial orientation for the covalent bond formation to occur efficiently.[3]

Therefore, the synthesis of Dacomitinib is not merely about assembling atoms; it is about strategically introducing this reactive moiety in a controlled and efficient manner. This compound is the key reagent that delivers this functionality.

Synthesis of the Key Intermediate: A Tale of Two Routes

The reliable and scalable synthesis of this compound is a prerequisite for the entire Dacomitinib manufacturing process. The hydrochloride salt is preferred over the free base (zwitterion) due to its superior stability, crystallinity, and ease of handling in a pharmaceutical manufacturing environment.[3][4]

Protocol 1: Synthesis from a Halogenated Precursor

This classic route builds the molecule from simpler four-carbon units.

Methodology:

-

Bromination: Crotonic acid is brominated to yield (E)-4-bromobut-2-enoic acid. This step introduces a good leaving group at the C4 position.[3]

-

N-Alkylation: The resulting bromo-intermediate is reacted with piperidine. The nucleophilic nitrogen of the piperidine displaces the bromide to form (E)-4-(piperidin-1-yl)but-2-enoic acid.[3]

-

Salt Formation: The free base is then treated with hydrochloric acid to precipitate the stable and easily purifiable this compound salt.[3][4]

Protocol 2: Hydrolysis of an Ester Precursor

An alternative pathway, often used in various patented syntheses, involves the hydrolysis of a corresponding ester.

Methodology:

-

Starting Material: The synthesis begins with (E)-4-(piperidin-1-yl)-2-butenoic acid methyl ester.

-

Acid Hydrolysis: The ester is subjected to acid hydrolysis, typically using concentrated hydrochloric acid in a suitable solvent like 1,4-dioxane.[5][6] This single step simultaneously cleaves the ester and forms the hydrochloride salt of the carboxylic acid.

-

Isolation: The product is then isolated, often via recrystallization from a solvent such as isopropanol, yielding the desired intermediate with high purity.[5][6] A reported yield for this step is approximately 81%.[5]

Diagram: Synthesis of this compound

Caption: Synthetic pathways to the key intermediate.

The Crucial Coupling: Forging the Amide Bond

The central event in the synthesis is the formation of an amide bond between the carboxylic acid group of our key intermediate and an amino group on the quinazoline core. The choice of coupling strategy has significant implications for the overall efficiency and scalability of the Dacomitinib synthesis.

Strategy A: The Acyl Chloride Method

This is a traditional and robust method for amide bond formation, proceeding via a highly reactive intermediate.

Experimental Protocol:

-

Activation: this compound is converted to its corresponding acyl chloride. This is typically achieved by reacting it with a chlorinating agent like oxalyl chloride or thionyl chloride (SOCl₂) in a solvent such as dichloromethane, often with a catalytic amount of DMF.[5][6][7] The reaction is highly efficient, with reported yields of 99%.[6]

-

Acylation: The freshly prepared acyl chloride is then reacted with the appropriate amino-quinazoline intermediate, for example, 4-chloro-6-amino-7-methoxyquinazoline.[7] This reaction is performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.[7]

-

Work-up and Isolation: Following the reaction, a standard aqueous work-up removes salts and unreacted starting materials. The resulting amide product is then isolated and purified, often by recrystallization.[7]

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This is necessary to drive the reaction with the aniline nitrogen, which is a relatively weak nucleophile due to the delocalization of its lone pair into the aromatic ring.

Strategy B: Direct Amidation via Coupling Agents (The Pfizer Commercial Process)

Modern process chemistry often favors more direct and atom-economical methods. The commercial synthesis of Dacomitinib, as developed by Pfizer, employs a direct amidation strategy that bypasses the quinazoline intermediate in favor of a more soluble aniline precursor.[2]

Experimental Protocol:

-

Reactants: The process starts with an aniline intermediate (Aniline 2 in Pfizer's scheme) and couples it directly with (E)-4-(piperidin-1-yl)but-2-enoic acid (Butenoic acid 3).[2]

-

Coupling: The amidation is facilitated by a modern coupling agent, propylphosphonic anhydride (T3P®), in the presence of a hindered base like 2,6-lutidine in acetonitrile.[2]

-

Quench and Isolation: A reverse quench with aqueous NaOH is performed to minimize hydrolysis of other functional groups. The resulting amide intermediate is then isolated via a seeded, cooling crystallization.[2] This two-step sequence (reduction of a nitroarene followed by this amidation) provides the key amide in a 75% overall yield.[2]

Causality: This approach is superior for large-scale manufacturing. It avoids the use of harsh chlorinating agents and the handling of a potentially unstable acyl chloride. Furthermore, by coupling to an aniline precursor rather than the rigid quinazoline core, solubility issues that often plague quinazoline chemistry on a process scale are circumvented.[2] The final quinazoline ring is formed in a subsequent step via a Dimroth rearrangement, a more convergent and efficient overall strategy.[2]

Diagram: Amidation Strategies in Dacomitinib Synthesis

Caption: Key coupling reactions to form the critical amide bond.

Quantitative Data Summary

The efficiency of these synthetic steps is critical for the commercial viability of the drug. Below is a summary of reported yields for key transformations.

| Step | Reagents | Reported Yield | Source |

| Acid Hydrolysis of Ester Intermediate | Conc. HCl, 1,4-Dioxane | 81% | [5] |

| Acyl Chloride Formation | Oxalyl Chloride, DMF, CH₂Cl₂ | 99% | [6] |

| Acylation with Acyl Chloride | 4-chloro-6-amino-7-methoxyquinazoline, Et₃N | 87.8% | [7] |

| 2-Step Sequence: Reduction + Direct Amidation (Pfizer Commercial Process) | H₂, T3P®, 2,6-lutidine | 75% (overall) | [2] |

| Overall Yield (Pfizer Commercial Process) | 3-Step, 2-Isolation Sequence | 58% | [2] |

Conclusion

This compound is far more than a simple intermediate in the synthesis of Dacomitinib; it is the linchpin that imparts the drug's characteristic irreversible mechanism of action. The strategic choices made in both the synthesis of this key fragment and its subsequent coupling to the core structure are paramount. While traditional acyl chloride routes are effective, the elegance of the commercial process developed by Pfizer, which utilizes a direct amidation onto a more soluble aniline precursor, highlights a commitment to process optimization, safety, and efficiency. This in-depth understanding of the causality behind synthetic protocols is essential for researchers, scientists, and drug development professionals seeking to design and implement robust and scalable manufacturing processes for next-generation covalent inhibitors.

References

- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC - PubMed Central. Source: National Center for Biotechnology Information, U.S.

- How to synthesize Dacomitinib (PF299804)?. Source: ChemicalBook.

- CN103288759A - Method for preparing dacomitinib.

- (E)-4-(piperidin-1-yl)but-2-enoic acid | 768341-84-0. Source: Benchchem.

- CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.

- (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Source: ChemBK.

- Dacomitinib in phase 3 for lung (non-small cell) (NSCLC) Cancer. Source: New Drug Approvals.

Sources

- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. CN103288759A - Method for preparing dacomitinib - Google Patents [patents.google.com]

Mastering Solubility: A Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Introduction to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

This compound, with the chemical formula C₉H₁₆ClNO₂, is a derivative of butenoic acid containing a piperidine ring.[1][2] As a hydrochloride salt, it is generally expected to exhibit enhanced aqueous solubility compared to its free base form due to the ionization of the piperidine nitrogen.[3] Preliminary qualitative assessments indicate that the compound is soluble in water and alcohol solvents.[1][4] However, for applications in pharmaceutical development, a precise quantitative understanding of its solubility under various conditions is paramount.

This guide will delve into the critical factors influencing the solubility of this ionizable compound and provide detailed, field-proven protocols for its determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 205.68 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline or powdery substance | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | |

| Purity | Typically ≥95% or ≥97% | [2] |

Scientific Principles: Factors Governing Solubility

The solubility of an active pharmaceutical ingredient (API) like this compound is not a fixed value but is influenced by a multitude of physicochemical factors.[5] Understanding these factors is crucial for designing meaningful experiments and interpreting the resulting data.

The Critical Role of pH

As a salt of a weak base (the piperidine moiety) and a strong acid (HCl), the solubility of this compound is expected to be highly pH-dependent.[6][7] The molecule possesses both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group, making it potentially zwitterionic at its isoelectric point.[8]

-

In acidic media (low pH): The carboxylic acid group will be protonated (neutral), and the piperidine nitrogen will also be protonated (cationic). The overall positive charge enhances interactions with polar solvents like water, generally leading to higher solubility.

-

In neutral to basic media (higher pH): As the pH increases, the carboxylic acid group deprotonates to form a carboxylate (anionic), while the piperidine nitrogen may become deprotonated (neutral). The net charge and polarity of the molecule change, which can significantly impact its solubility, potentially leading to precipitation.[6]

Solvent Polarity and Co-solvents

The principle of "like dissolves like" is fundamental.[6] As a polar, ionic salt, the compound is expected to be most soluble in polar solvents.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and effectively solvate the ions, leading to good solubility.

-

Apolar Solvents (e.g., hexane, toluene): Solubility is expected to be very low in non-polar solvents.

-

Co-solvents: Mixtures of solvents, such as water-alcohol blends, can be used to modulate the polarity of the medium and enhance solubility.[6]

Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6][9] However, this relationship must be determined empirically, as some compounds exhibit retrograde solubility. According to International Council for Harmonisation (ICH) guidelines, solubility for biopharmaceutical classification should be determined at 37 ± 1 °C.[10][11][12]

Crystal Structure and Particle Size

The physical form of the solid material significantly impacts solubility.[5]

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different lattice energies, leading to variations in solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[6]

-

Particle Size: Decreasing the particle size increases the surface area available for solvation, which can increase the rate of dissolution.[13] For equilibrium solubility measurements, however, the thermodynamic value should be independent of particle size, provided equilibrium is reached.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point and is crucial for pre-formulation, while kinetic solubility is a higher-throughput method often used in early discovery to assess compounds rapidly.[14][15][16][17]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[18][19] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.[18]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., buffers at pH 1.2, 4.5, and 6.8 as per ICH guidelines, water, ethanol) to each vial.[12][19]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 °C).[19] Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).[20]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration using a validated analytical method, such as HPLC-UV.

-

pH Verification: For buffered solutions, it is critical to measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[11][18]

Kinetic Solubility Assay

Kinetic solubility is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[4][14][21] The concentration at which precipitation occurs is the kinetic solubility. This method is faster but can often overestimate thermodynamic solubility because it can generate supersaturated solutions.[18]

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[21][22]

-

Plating: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[4]

-

Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the final desired concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1-2 hours.[4][21]

-

Detection: Determine the concentration at which precipitation occurred using one of several methods:

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.

Causality Behind Method Choices

-

Reversed-Phase HPLC (RP-HPLC): This is the most common separation mode for pharmaceutical compounds. It separates analytes based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase.[23]

-

UV Detection: The butenoic acid portion of the molecule contains a chromophore (the carbon-carbon double bond conjugated to the carbonyl group), which should allow for direct UV detection.[8] The optimal wavelength (λmax) must be determined by running a UV scan of the compound.

-

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions must be optimized to achieve good peak shape and separation from any impurities.

Table 2: Example HPLC-UV Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for eluting compounds from a C18 column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Can improve peak shape and reduce viscosity. |

| Detection | UV, at determined λmax | Direct measurement based on the compound's chromophore. |

| Injection Vol. | 5 µL | Standard volume to avoid column overload. |

Note: This is a starting point. The method must be fully developed and validated for linearity, accuracy, and precision.

Data Interpretation and Reporting

Solubility results should be reported in standard units such as mg/mL or micromolar (µM).

-

For Thermodynamic Solubility: Report the mean and standard deviation of at least three replicate determinations for each condition (solvent, pH, temperature).

-

For Kinetic Solubility: Report the concentration at which precipitation was first observed.

The final report should include a complete description of the experimental methods, the analytical procedure, and a discussion of how factors like pH influence the compound's solubility profile. This comprehensive data package is essential for making informed decisions in the drug development process.

References

A numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 6. ijnrd.org [ijnrd.org]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ascendiacdmo.com [ascendiacdmo.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. who.int [who.int]

- 20. enamine.net [enamine.net]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Introduction